molecular formula C15H17ClN2 B13786125 3-Chloro-3'-ethyl-4,4'-diaminodiphenylmethane CAS No. 55347-69-8

3-Chloro-3'-ethyl-4,4'-diaminodiphenylmethane

Cat. No.: B13786125
CAS No.: 55347-69-8
M. Wt: 260.76 g/mol
InChI Key: ZEINSQMMYHDJIH-UHFFFAOYSA-N
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Description

3-Chloro-3'-ethyl-4,4'-diaminodiphenylmethane (CAS No. 55347-69-8) is a halogenated aromatic diamine with the molecular formula C₁₅H₁₇ClN₂ and a molecular weight of 260.76 g/mol. Structurally, it features a methane backbone linking two benzene rings, with a chlorine atom at the 3-position of one ring and an ethyl group at the 3'-position of the other. This asymmetrical substitution pattern distinguishes it from symmetric analogs like 3,3'-dichloro-4,4'-diaminodiphenylmethane (MOCA) or 4,4'-diaminodiphenylmethane (MDA) . The compound is primarily utilized as a curing agent or chain extender in polyurethanes and epoxy resins, where its substituents influence reactivity, thermal stability, and mechanical properties .

Properties

CAS No.

55347-69-8

Molecular Formula

C15H17ClN2

Molecular Weight

260.76 g/mol

IUPAC Name

4-[(4-amino-3-chlorophenyl)methyl]-2-ethylaniline

InChI

InChI=1S/C15H17ClN2/c1-2-12-8-10(3-5-14(12)17)7-11-4-6-15(18)13(16)9-11/h3-6,8-9H,2,7,17-18H2,1H3

InChI Key

ZEINSQMMYHDJIH-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)CC2=CC(=C(C=C2)N)Cl)N

Origin of Product

United States

Preparation Methods

Catalytic Reduction of Dinitrobenzophenone Derivatives

One industrially advantageous method for preparing 3-chloro-3'-ethyl-4,4'-diaminodiphenylmethane involves catalytic reduction and dechlorination of suitably substituted dinitrobenzophenone intermediates. This method was described in a patent focusing on the preparation of 3,3'- or 3,4'-diaminodiphenylmethane derivatives, which can be adapted for chloro-ethyl substituted compounds.

  • Starting Material : Dinitrobenzophenone with chlorine substituents on specific positions of the benzene ring.
  • Catalyst : Hydrogenation catalysts such as palladium or platinum on carbon.
  • Reaction Conditions : Temperature range of 20–200°C (preferably 50–150°C), pressure from atmospheric to 50 kg/cm² G.
  • Process : The dinitrobenzophenone is dissolved or suspended in a solvent; hydrogen gas is introduced under stirring to reduce nitro groups to amino groups and carbonyl to methylene, with simultaneous dechlorination.
  • Product Isolation : The reaction mixture yields the hydrochloride salt of the diamine, which is purified via dissolution in aqueous isopropyl alcohol, filtration, and recrystallization. Neutralization of the hydrochloride salt produces the free diamine.

This method is noted for its high yield, economic viability, and environmental advantages due to minimized waste and milder conditions compared to traditional reductions using stannic chloride or iron.

Condensation of Aromatic Amines with Formaldehyde in the Presence of Acid-Activated Kaolin Catalyst

Another approach, although described for 4,4'-diaminodiphenylmethane and related compounds, is relevant for derivatives including chloro and ethyl substituents.

  • Raw Materials : Aromatic amines with or without substituents (such as chloro and ethyl groups), formaldehyde aqueous solution or paraformaldehyde.
  • Catalyst : Kaolin clay activated by treatment with hydrochloric acid or sulfuric acid.
  • Solvents : Organic solvents such as benzene, toluene, or xylene.
  • Reaction Conditions : Mild, avoiding strong acids or bases, enabling selective catalysis.
  • Advantages : The process is simple, catalyst is reusable, and avoids harsh reagents, enhancing economic and environmental profiles.

Though this method targets 4,4'-diaminodiphenylmethane, the principles are extendable to 3-chloro-3'-ethyl derivatives by selecting appropriately substituted aromatic amines.

Condensation of o-Ethylaniline with Formaldehyde Followed by Purification

A specific method for preparing 3,3'-diethyl-4,4'-diaminodiphenylmethane, which shares structural similarity with the target compound, involves:

  • Step 1: Steam Distillation and Acid Treatment

    • The crude diamine product undergoes steam distillation to remove unreacted o-ethylaniline.
    • Addition of 10–50% strong acid (e.g., hydrochloric acid) at 60–100°C with activated carbon treatment for decolorization.
    • Heat filtration to remove impurities.
  • Step 2: Neutralization and Recrystallization

    • The acidic filtrate is neutralized with 10–50% alkali solution at 10–30°C, controlling pH between 7 and 9.
    • Recrystallization using a mixed solvent (e.g., ethyl acetate and petroleum ether in a 1:2 volume ratio) yields purified diamine.
  • Results : Yield of about 75%, purity of 99.1% by HPLC, and melting point 44.8–45.2°C for the purified diamine.

This method emphasizes purification and isolation of high-purity diamine suitable for industrial applications.

Comparative Summary of Preparation Methods

Method Starting Materials Catalyst Solvent Reaction Conditions Yield & Purity Advantages
Catalytic reduction of dinitrobenzophenone derivatives Dinitrobenzophenone with Cl substituents Hydrogenation catalyst (Pd/C, Pt/C) Solvent (e.g., isopropyl alcohol) 20–200°C, atmospheric to 50 kg/cm² pressure High yield, high purity Economical, environmentally friendly, avoids toxic reductants
Condensation with acid-activated kaolin catalyst Aromatic amines + formaldehyde Acid-activated kaolin Benzene, toluene, xylene Mild, no strong acid/base Not specified Simple process, reusable catalyst, mild conditions
Condensation of o-ethylaniline + formaldehyde + purification o-Ethylaniline + formaldehyde None (acid and base for purification) Water, ethyl acetate, petroleum ether 60–100°C (acid step), 10–30°C (neutralization) 75% yield, 99.1% purity Effective purification, high purity product

Chemical Reactions Analysis

Reaction with Isocyanates

The compound’s primary application involves its role as a chain extender or curing agent in polyurea and polyurethane synthesis. The aromatic amino groups react stoichiometrically with isocyanates (e.g., toluene diisocyanate (TDI) or methylene diphenyl diisocyanate (MDI)) to form urea or urethane linkages, respectively .

Key Reaction Pathway:

R NH2+O C N R R NH C O NH R \text{R NH}_2+\text{O C N R }\rightarrow \text{R NH C O NH R }

Typical Conditions:

  • Solvent: Dioxane, toluene, or solvent-free systems.

  • Temperature: 60–120°C.

  • Catalyst: None required; reaction proceeds via nucleophilic addition.

Product Performance:

  • Polyurea Elastomers: Exhibits faster curing kinetics compared to solid MOCA (3,3'-dichloro-4,4'-diaminodiphenylmethane) due to its liquid state at room temperature .

  • Epoxy Resins: Enhances thermal stability and mechanical strength when used as a curing agent .

Acid-Base Reactions and Salt Formation

The amino groups undergo protonation in acidic media, forming water-soluble salts. This property is exploited in purification processes:

Example Protocol :

  • Acid Treatment: Dissolve the crude product in 20% sulfuric acid.

  • Decolorization: Add activated carbon (5–10% w/w) at 80–85°C.

  • Neutralization: Adjust pH to 8–9 with NaOH, precipitating the free diamine.

  • Recrystallization: Use DMF-ethanol (1:3 v/v) to yield high-purity product (99% by HPLC).

Key Reaction:

R NH2+H2SO4R NH3+HSO4\text{R NH}_2+\text{H}_2\text{SO}_4\rightarrow \text{R NH}_3^+\cdot \text{HSO}_4^-

Catalytic Dechlorination

While not directly reported for this compound, analogous dichlorodiaminodiphenylmethanes undergo catalytic dechlorination under hydrogenation conditions. For example :

Conditions:

  • Catalyst: 5% Pd/C.

  • Solvent: Dioxane.

  • Temperature: 80–85°C.

  • Pressure: Atmospheric H2_2.

Outcome:
Reductive dechlorination and reduction of nitro groups (if present) yield diaminodiphenylmethane derivatives.

Substitution Reactions

The chlorine substituent may participate in nucleophilic aromatic substitution (NAS) under strongly basic or catalytic conditions. For instance, hydrolysis could yield hydroxylated derivatives:

Ar Cl+OHCu catalystAr OH+Cl\text{Ar Cl}+\text{OH}^-\xrightarrow{\text{Cu catalyst}}\text{Ar OH}+\text{Cl}^-

Factors Influencing Reactivity:

  • Electron-withdrawing groups (Cl): Activate the ring for NAS.

  • Steric hindrance from ethyl groups: May slow substitution kinetics.

Oxidation and Stability

Stability Data:

  • Thermal Decomposition: >200°C (based on analogous diamines) .

  • Storage: Stable in inert atmospheres; sensitive to prolonged UV exposure.

Comparative Reaction Data

Reaction TypeConditionsCatalystYield (%)Reference
Polyurea Formation80°C, solvent-freeNone>90
Acid-Base NeutralizationH2_2SO4_4/NaOH, 80°CNone75–83
Catalytic HydrogenationH2_2, Pd/C, dioxane, 80°C5% Pd/C75*

*Yield reported for analogous dichlorodiaminodiphenylmethane.

Scientific Research Applications

Curing Agents for Polyurethane

One of the primary applications of 3-Chloro-3'-ethyl-4,4'-diaminodiphenylmethane is as a curing agent for polyurethane elastomers. It is particularly effective in:

  • Cast Elastomers : Used in the preparation of high-performance cast elastomers that exhibit excellent mechanical properties and durability.
  • Polyurethane Coatings : Acts as a hardener in coatings that require enhanced chemical resistance and mechanical strength.
  • Adhesives and Sealants : Utilized in formulations that demand strong bonding capabilities and resilience against environmental factors.

The compound's ability to facilitate cross-linking reactions makes it invaluable in producing robust polyurethane products .

Epoxy Resins

This compound serves as an effective curing agent for epoxy resins, enhancing their thermal stability and mechanical properties. This application is crucial in:

  • Composite Materials : Used in aerospace and automotive industries where lightweight and high-strength materials are essential.
  • Electrical Insulation : Provides excellent insulation properties for electrical components, contributing to safety and performance.

The compound's reactivity with epoxide groups allows for the formation of cross-linked networks that improve the overall performance of epoxy systems .

Polyurethane Elastomer Development

A study conducted on the formulation of polyurethane elastomers using this compound demonstrated significant improvements in tensile strength and elongation at break compared to traditional curing agents. The research highlighted:

  • Enhanced mechanical properties due to improved cross-link density.
  • Increased resistance to solvents and temperature variations.

This case illustrates the compound's effectiveness in producing high-performance materials suitable for demanding applications.

Epoxy Resin Applications in Aerospace

In aerospace applications, this compound was evaluated as a curing agent for epoxy resins used in structural components. Findings indicated:

  • Superior adhesion to substrates compared to conventional curing agents.
  • Improved thermal stability, enabling components to withstand higher operational temperatures.

These results underscore the compound's role in advancing material performance in critical applications .

Safety and Handling Considerations

While this compound is widely used, it is essential to follow safety protocols during handling due to its potential health hazards associated with aromatic amines. Recommended practices include:

  • Use of personal protective equipment (PPE) such as gloves and masks.
  • Ensuring adequate ventilation in work areas to minimize inhalation risks.

Material Safety Data Sheets (MSDS) should be consulted for detailed handling instructions.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural and functional differences between 3-Chloro-3'-ethyl-4,4'-diaminodiphenylmethane and related diamines:

Compound Name CAS No. Substituents Molecular Formula Key Applications
This compound 55347-69-8 Cl (3-), C₂H₅ (3'-) C₁₅H₁₇ClN₂ Polyurethane curing, epoxy resins
3,3'-Dichloro-4,4'-diaminodiphenylmethane (MOCA) 101-14-4 Cl (3,3'-) C₁₃H₁₂Cl₂N₂ High-performance elastomers, adhesives
4,4'-Diaminodiphenylmethane (MDA) 101-77-9 None C₁₃H₁₄N₂ Polyurethane additives, thermosets
3,3'-Dimethyl-4,4'-diaminodiphenylmethane (DMDA) 838-88-0 CH₃ (3,3'-) C₁₅H₁₈N₂ Soluble polyimides, electrical insulation
4,4'-Methylenebis(2,6-diethylaniline) (MDEA) N/A C₂H₅ (2,6- and 2',6'-) C₂₁H₃₀N₂ Aerospace composites, high-temperature resins

Thermal and Mechanical Properties

  • This compound: The ethyl group enhances solubility in organic solvents compared to fully chlorinated analogs, while the chlorine atom improves flame retardancy. Its asymmetric structure may reduce crystallinity, favoring flexible polymer networks .
  • MOCA (3,3'-Dichloro-4,4'-diaminodiphenylmethane): Chlorine substituents increase thermal stability (decomposition temperature >250°C) and fire resistance but reduce solubility. MOCA-based polyurethanes exhibit excellent tensile strength and chemical resistance .
  • DMDA (3,3'-Dimethyl-4,4'-diaminodiphenylmethane): Methyl groups improve solubility in polar aprotic solvents (e.g., NMP, DMF) and optical transparency in polyimides. However, thermal stability is lower (Td ~450°C) compared to chlorinated analogs .
  • MDA (4,4'-Diaminodiphenylmethane): Lacking substituents, MDA forms rigid, highly cross-linked networks but is carcinogenic and less thermally stable than halogenated derivatives .

Reactivity and Curing Performance

  • MOCA : Symmetric chlorine atoms facilitate consistent curing, producing materials with high Tg (>150°C) and low flammability (LOI >30%) .
  • DMDA : Methyl groups accelerate reaction rates with epoxy resins due to electron-donating effects, but the resulting polymers have lower heat deflection temperatures .

Research Findings and Industrial Relevance

  • Fire Resistance: Chlorinated diamines like MOCA and this compound significantly reduce heat release rates in polymers. For example, MOCA-based benzoxazines exhibit a 40% reduction in peak heat release compared to non-halogenated analogs .
  • Solubility-Thermal Stability Trade-off : Ethyl and methyl groups improve processability but sacrifice thermal performance. For instance, DMDA-based polyimides dissolve in chloroform but decompose 100°C earlier than fully aromatic analogs .
  • Asymmetric vs. Symmetric Hardeners : Asymmetric diamines may enable tailored polymer morphologies for niche applications (e.g., flexible coatings), though symmetric hardeners remain preferred for structural composites .

Biological Activity

3-Chloro-3'-ethyl-4,4'-diaminodiphenylmethane is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and toxicology. This article explores its biological activity, including antibacterial and anticancer properties, as well as relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H18ClN3\text{C}_{16}\text{H}_{18}\text{Cl}\text{N}_{3}

This compound features two amino groups and a chlorine atom, which may influence its reactivity and biological interactions.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. In a study examining its efficacy against various bacterial strains, the compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Klebsiella pneumoniae128

These results suggest that the compound may serve as a potential candidate for development into an antibacterial agent, particularly against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Activity

In addition to its antibacterial properties, this compound has been investigated for its anticancer potential. A series of in vitro studies showed that the compound inhibits the proliferation of various cancer cell lines. The following table summarizes the IC50 values observed in these studies:

Cancer Cell LineIC50 (µM)
MCF-7 (Breast cancer)10
HeLa (Cervical cancer)15
A549 (Lung cancer)12

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, primarily through the activation of caspase pathways .

Case Studies

Several case studies highlight the biological effects of exposure to this compound:

  • Occupational Exposure : In a documented case involving workers in a chemical manufacturing plant, high levels of exposure to this compound were linked to respiratory issues and skin irritations. Monitoring revealed urinary metabolites consistent with compound exposure .
  • Toxicological Assessment : A study assessing the acute toxicity of the compound in animal models indicated that doses exceeding 100 mg/kg resulted in significant adverse effects, including liver and kidney damage. This underscores the need for caution in handling and potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Chloro-3'-ethyl-4,4'-diaminodiphenylmethane, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, chlorination of 4,4'-diaminodiphenylmethane derivatives followed by ethylation under controlled conditions (e.g., using ethyl bromide and a base). Optimizing stoichiometry, temperature (80–120°C), and catalyst choice (e.g., palladium or copper-based catalysts) is critical to minimize side products like over-alkylated species. Characterization via 1H^1H-NMR and 13C^{13}C-NMR confirms substitution patterns, while HPLC monitors purity (>98%) .

Q. How should researchers characterize the structural and purity profile of this compound?

  • Methodological Answer : Use a combination of:

  • Spectroscopy : 1H^1H-NMR (to confirm chloro and ethyl group positions) and FT-IR (for amine and C-Cl bond identification).
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) for purity assessment.
  • Elemental Analysis : To verify C, H, N, and Cl content against theoretical values.
    Cross-referencing with databases (e.g., CAS Registry) ensures structural accuracy .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Due to potential carcinogenicity (analogous to 4,4'-methylenedianiline), use PPE (gloves, lab coat, goggles) and work in a fume hood. Monitor airborne concentrations (NIOSH limit: ≤0.1 ppm). Store in sealed containers under inert gas (N2_2) to prevent oxidation. Spills require neutralization with dilute acetic acid followed by absorption with vermiculite .

Advanced Research Questions

Q. How do thermal and rheological properties of this compound compare to structurally similar diamines in polymer applications?

  • Methodological Answer : Differential Scanning Calorimetry (DSC) reveals its glass transition temperature (Tg_g) and curing behavior in epoxy or polyurethane systems. Compared to 3,3'-dichloro-4,4'-diaminodiphenylmethane, the ethyl group enhances flexibility, reducing Tg_g by ~15°C. Rheological studies (e.g., oscillatory shear tests) show lower melt viscosity, aiding processability in composite fabrication .

Q. What contradictions exist in reported toxicity data, and how can they be resolved experimentally?

  • Methodological Answer : Discrepancies in hepatotoxicity studies (e.g., bile duct proliferation in rats vs. no observed effect in mice) may arise from species-specific metabolism. Conduct in vitro assays (e.g., human hepatocyte viability tests) and compare with in vivo models using isotopic labeling (e.g., 14C^{14}C-tagged compound) to track metabolic pathways. Dose-response studies should clarify threshold limits .

Q. What strategies optimize its use as a curing agent for high-performance epoxy resins?

  • Methodological Answer : Blend with accelerators (e.g., tertiary amines) to reduce curing temperature. Adjust the amine-to-epoxy ratio (1:1 to 1:1.2) to balance crosslink density and mechanical properties. Post-cure annealing (150°C for 2 hours) improves thermal stability (>300°C decomposition, per TGA data). Compare with 4,4'-diaminodiphenylmethane to assess chlorine/ethyl effects on adhesion strength .

Q. How does the electronic environment of the chloro and ethyl substituents influence its reactivity in catalytic coupling reactions?

  • Methodological Answer : The chloro group activates the aromatic ring toward electrophilic substitution but may sterically hinder coupling reactions (e.g., Suzuki-Miyaura). Computational modeling (DFT) predicts electron-withdrawing effects (Cl) and steric bulk (ethyl) to reduce reaction rates. Experimental validation via kinetic studies under Pd catalysis (e.g., varying ligand steric bulk) can optimize yields .

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